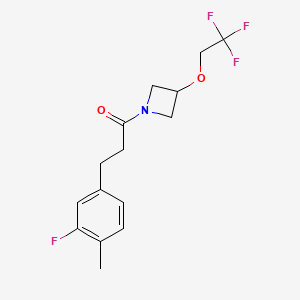![molecular formula C12H11F3O3 B2989477 1-[3-(Trifluoromethoxy)phenyl]cyclobutane-1-carboxylic acid CAS No. 1260765-37-4](/img/structure/B2989477.png)
1-[3-(Trifluoromethoxy)phenyl]cyclobutane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-[3-(Trifluoromethoxy)phenyl]cyclobutane-1-carboxylic acid” is a chemical compound with the CAS Number: 1260765-37-4 . It has a molecular weight of 260.21 and its IUPAC name is 1-[3-(trifluoromethoxy)phenyl]cyclobutanecarboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H11F3O3/c13-12(14,15)18-9-4-1-3-8(7-9)11(10(16)17)5-2-6-11/h1,3-4,7H,2,5-6H2,(H,16,17) . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
This compound is a powder and it is stored at a temperature of 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Synthesis and Imaging Applications
Synthesis for PET Tracing : Fluorine-18 labeled 1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC) was synthesized for positron emission tomography (PET), showing potential for tumor delineation. This synthesis process demonstrates the utility of cyclobutane-carboxylic acid derivatives in developing tumor-avid amino acid tracers for medical imaging (Shoup & Goodman, 1999).
X-ray Diffraction for Structure Determination : The structure of cis-2-phenylcyclobutanecarboxylic acid and its derivatives were determined by X-ray diffraction methods, showcasing the application of cyclobutane-carboxylic acids in structural chemistry and the importance of their conformational analysis (Reisner et al., 1983).
Trifluoromethyl Substitution : Trifluoromethyl-substituted analogues of 1-amino-cyclobutane-1-carboxylic acid were synthesized, highlighting the chemical versatility and potential pharmacological applications of cyclobutane-carboxylic acid derivatives (Radchenko et al., 2009).
Polymerization and Material Science
Polymerization of Bicyclobutanecarboxylates : The study of ethyl, isopropyl, β,β,β-trifluoroethyl, and phenyl 1-bicyclobutanecarboxylate monomers subjected to free radical polymerization under various conditions demonstrated the application of cyclobutane-carboxylic acid derivatives in material science, particularly in developing materials with specific optical and thermal properties (Drujon et al., 1993).
Conformationally Restricted NMR Label : The design and synthesis of a monofluoro-substituted aromatic amino acid as a conformationally restricted label for solid-state 19F NMR distance measurements in membrane-bound peptides demonstrate the application of cyclobutane-carboxylic acid derivatives in biochemistry for studying peptide conformations (Tkachenko et al., 2014).
Safety and Hazards
The compound has been classified under the GHS07 hazard pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with it are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . These statements provide guidance on measures to be taken to prevent or minimize adverse effects from exposure to the compound .
Wirkmechanismus
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1-[3-(Trifluoromethoxy)phenyl]cyclobutane-1-carboxylic acid are currently unknown . These properties are crucial for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Result of Action
The molecular and cellular effects of 1-[3-(Trifluoromethoxy)phenyl]cyclobutane-1-carboxylic acid are currently unknown . These effects would be determined by the specific biological targets of the compound and how it modulates their activity.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can impact the compound’s stability and its interactions with its targets. Specific details on how these factors affect the action of 1-[3-(trifluoromethoxy)phenyl]cyclobutane-1-carboxylic acid are currently unknown .
Eigenschaften
IUPAC Name |
1-[3-(trifluoromethoxy)phenyl]cyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3O3/c13-12(14,15)18-9-4-1-3-8(7-9)11(10(16)17)5-2-6-11/h1,3-4,7H,2,5-6H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFBAYZJKVGWVEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CC(=CC=C2)OC(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(Trifluoromethoxy)phenyl]cyclobutane-1-carboxylic acid | |
CAS RN |
1260765-37-4 |
Source


|
| Record name | 1-[3-(trifluoromethoxy)phenyl]cyclobutane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

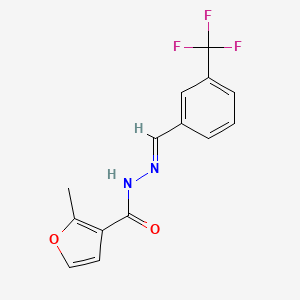
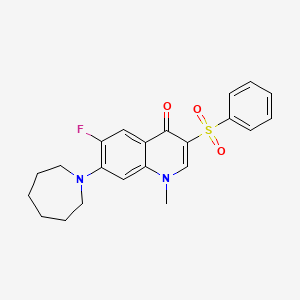
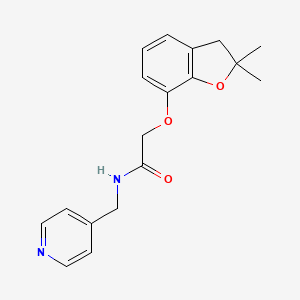
![1-[4-(5-Fluoro-2-methoxybenzyl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2989398.png)
![2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2989400.png)
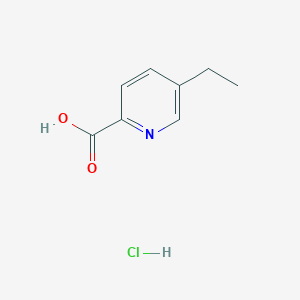

![N~4~-(2-fluorophenyl)-N~2~-[2-(morpholin-4-yl)ethyl]-5-nitropyrimidine-2,4,6-triamine](/img/structure/B2989408.png)
![1-ethyl-N-(2-methylbenzo[d]thiazol-5-yl)-1H-pyrazole-3-carboxamide](/img/structure/B2989412.png)
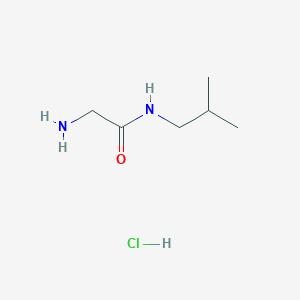
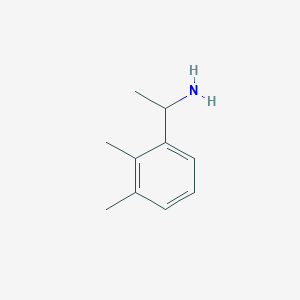

![ethyl 4-[[2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetyl]amino]benzoate](/img/structure/B2989416.png)
